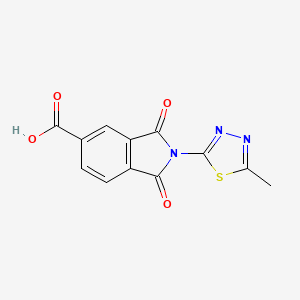

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multistep chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like cyclocondensation, acylation, and substitution. For instance, a series of novel compounds with anti-inflammatory activity were synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

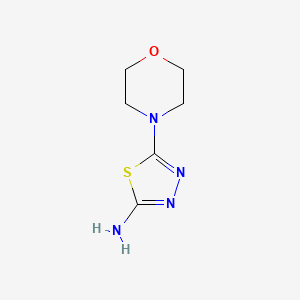

Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are central to medicinal chemistry due to their extensive pharmacological activities. These compounds, owing to the presence of toxophoric N2C2S moiety, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The versatility of these compounds is further enhanced by their ability to form hybrid molecules through the combination of different moieties, leading to compounds with novel biological profiles (Mishra et al., 2015).

Quinazolinone Derivatives and Biological Activities

Quinazolinone derivatives, including those with 1,3,4-thiadiazole groups, have shown significant biological activities. These compounds are synthesized by introducing bioactive moieties to the quinazolinone nucleus, creating potential medicinal agents. The derivatives exhibit antibacterial activity against various strains, highlighting their potential as lead compounds in drug discovery against antibiotic resistance (Tiwary et al., 2016).

Antioxidant and Anti-inflammatory Agents

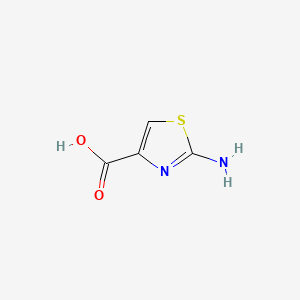

Benzofused thiazole derivatives have been investigated for their in vitro antioxidant and anti-inflammatory activities. These studies aim to develop alternative agents for treating oxidative stress and inflammation-related conditions. The research indicates that certain benzofused thiazole compounds exhibit distinct anti-inflammatory activity and potential antioxidant action, suggesting their utility as templates for new anti-inflammatory agents (Raut et al., 2020).

Synthetic Utilities and Biological Significance

The synthetic methodologies and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively reviewed. These heterocyclic compounds are synthesized primarily through cyclization reactions of thiosemicarbazone, with significant emphasis on their pharmaceutical relevance, including activity against various fungal and bacterial strains. This underscores the importance of these compounds in the development of new therapeutic agents (Yusuf & Jain, 2014).

Direcciones Futuras

The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal, agricultural, and materials chemistry .

Propiedades

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWAJRAZAWJGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355608 |

Source

|

| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

384795-95-3 |

Source

|

| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)